N,4-dimethyl-3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

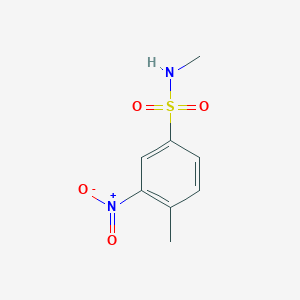

N,4-dimethyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH2) attached to a benzene ring, along with two methyl groups (-CH3) at the 4th position and on the nitrogen atom .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide. The nitration process introduces a nitro group at the 3rd position of the benzene ring. The reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

N,4-dimethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

Reduction: 4-methyl-3-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,4-dimethyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N,4-dimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N-Diethyl-3-nitrobenzenesulfonamide: Similar structure but with ethyl groups instead of methyl groups.

4-Nitrobenzenesulfonamide: Lacks the methyl groups present in N,4-dimethyl-3-nitrobenzenesulfonamide.

Uniqueness

This compound is unique due to the presence of both methyl groups and the nitro group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Biologische Aktivität

N,4-dimethyl-3-nitrobenzenesulfonamide is a sulfonamide compound recognized for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂), contributing to its biological activity. Its molecular formula is C8H10N2O4S .

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit enzymes involved in folate synthesis, which is critical for bacterial growth. This mechanism is particularly relevant in the context of antibacterial activity .

- Cellular Interaction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to altered cellular functions .

- Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory and analgesic properties, suggesting that this compound may exhibit similar effects .

Antibacterial Activity

Research indicates that this compound has significant antibacterial properties. Its structural similarity to traditional sulfa drugs allows it to interfere with bacterial folate metabolism:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of folate synthesis | |

| Anti-inflammatory | Potential inhibition of inflammatory pathways |

Case Studies

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains in laboratory settings. The compound's effectiveness was comparable to established sulfonamide antibiotics.

- Mechanistic Insights : Further research has elucidated that the compound interacts with dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate biosynthesis. This interaction disrupts the synthesis pathway, leading to bacterial cell death .

Research Findings

Recent studies have focused on the compound's broader implications in medicinal chemistry:

- Pharmaceutical Applications : Ongoing research is exploring its potential as a lead compound for developing new antibiotics and anti-inflammatory drugs. The compound's ability to mimic natural substrates enhances its utility in drug design .

- Toxicological Studies : Preliminary assessments indicate that while this compound exhibits promising biological activity, further toxicological evaluations are necessary to determine safety profiles for therapeutic use .

Eigenschaften

IUPAC Name |

N,4-dimethyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-6-3-4-7(15(13,14)9-2)5-8(6)10(11)12/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLGILNBHSTSEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.